7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide 7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide MN-25 is an analytical reference standard categorized as a synthetic cannabinoid. This product is intended for research and forensic applications.
MN-25 is a synthetic cannabinoid (CB) with greater affinity for the peripheral CB2 receptor (Ki = 11 nM) than for the central CB1 receptor (Ki = 245 nM). However, MN-25 does not block LPS-induced TNF-α production in mice, an inhibitory effect produced by other CB2 agonists.
Brand Name: Vulcanchem
CAS No.: 501926-82-5
VCID: VC0158404
InChI: InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30)/t18-,24-,26+/m1/s1
SMILES: CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C
Molecular Formula: C26H37N3O3
Molecular Weight: 439.6 g/mol

7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide

CAS No.: 501926-82-5

Cat. No.: VC0158404

Molecular Formula: C26H37N3O3

Molecular Weight: 439.6 g/mol

* For research use only. Not for human or veterinary use.

7-methoxy-1-[2-(4-morpholinyl)ethyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-indole-3-carboxamide - 501926-82-5

Specification

Description MN-25 is an analytical reference standard categorized as a synthetic cannabinoid. This product is intended for research and forensic applications.
MN-25 is a synthetic cannabinoid (CB) with greater affinity for the peripheral CB2 receptor (Ki = 11 nM) than for the central CB1 receptor (Ki = 245 nM). However, MN-25 does not block LPS-induced TNF-α production in mice, an inhibitory effect produced by other CB2 agonists.
CAS No. 501926-82-5
Molecular Formula C26H37N3O3
Molecular Weight 439.6 g/mol
IUPAC Name 7-methoxy-1-(2-morpholin-4-ylethyl)-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]indole-3-carboxamide
Standard InChI InChI=1S/C26H37N3O3/c1-25(2)18-8-9-26(3,16-18)24(25)27-23(30)20-17-29(11-10-28-12-14-32-15-13-28)22-19(20)6-5-7-21(22)31-4/h5-7,17-18,24H,8-16H2,1-4H3,(H,27,30)/t18-,24-,26+/m1/s1
Standard InChI Key VQGDMQICNRCQEH-UFKXBGGNSA-N
Isomeric SMILES C[C@]12CC[C@H](C1)C([C@H]2NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)(C)C
SMILES CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C
Canonical SMILES CC1(C2CCC(C2)(C1NC(=O)C3=CN(C4=C3C=CC=C4OC)CCN5CCOCC5)C)C

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